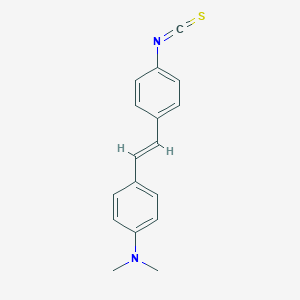

4-dimethylamino-4'-isothiocyanatostilbene

Vue d'ensemble

Description

4-dimethylamino-4'-isothiocyanatostilbene is an organic compound with the molecular formula C17H16N2S. This compound is characterized by the presence of a benzenamine group substituted with a 4-isothiocyanatophenyl group and an ethenyl linkage, along with N,N-dimethyl substitution. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-dimethylamino-4'-isothiocyanatostilbene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-isothiocyanatophenyl and N,N-dimethylbenzenamine.

Reaction Conditions: The two starting materials are subjected to a condensation reaction under controlled conditions, often involving a base catalyst to facilitate the formation of the ethenyl linkage.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-dimethylamino-4'-isothiocyanatostilbene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isothiocyanate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Thioureas and related derivatives.

Applications De Recherche Scientifique

4-dimethylamino-4'-isothiocyanatostilbene has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mécanisme D'action

The mechanism of action of 4-dimethylamino-4'-isothiocyanatostilbene involves its interaction with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s effects are mediated through pathways involving protein modification and enzyme inhibition.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenamine, 4-isothiocyanato-N,N-dimethyl-: Similar structure but lacks the ethenyl linkage.

Phenylisothiocyanate: Contains the isothiocyanate group but lacks the dimethylamino substitution.

Uniqueness

4-dimethylamino-4'-isothiocyanatostilbene is unique due to its combination of the isothiocyanate group, ethenyl linkage, and N,N-dimethyl substitution. This unique structure imparts specific reactivity and properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.

Activité Biologique

4-Dimethylamino-4'-isothiocyanatostilbene (often abbreviated as DMITC) is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Chemical Formula : C₁₄H₁₅N₃S

- Molecular Weight : 255.36 g/mol

- CAS Number : 17816-11-4

The biological activity of DMITC is primarily attributed to its ability to interact with various cellular targets. The compound is known to:

- Induce apoptosis in cancer cells by activating caspase pathways.

- Modulate oxidative stress response mechanisms.

- Inhibit certain enzymes involved in cancer progression and metastasis.

Anticancer Properties

DMITC has shown significant anticancer activity across various cancer cell lines. A study demonstrated that DMITC effectively inhibited the growth of several human cancer cell lines, including:

- RKO (colon cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The half-maximal inhibitory concentration (IC50) values for DMITC varied among different cell lines, indicating its potency and specificity.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| RKO | 60.70 | 70% inhibition |

| MCF-7 | 78.72 | Moderate inhibition |

| A549 | 49.79 | High inhibition |

Antioxidant Activity

DMITC exhibits antioxidant properties, which contribute to its protective effects against oxidative stress in cells. Research indicates that DMITC can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Leishmanicidal Activity

Recent studies have also highlighted the leishmanicidal effects of DMITC against Leishmania species, showing IC50 values below 1 µM, comparable to standard treatments like amphotericin B.

Case Studies

- Study on Anticancer Effects : A detailed analysis involving DMITC was conducted on RKO and PC-3 cell lines. The study found that treatment with DMITC led to significant morphological changes in the cells, confirming its cytotoxic effects.

- Oxidative Stress Modulation : Another investigation focused on the compound's role in modulating oxidative stress markers in human cells. Results indicated a reduction in reactive oxygen species (ROS) levels following DMITC treatment.

Pharmacokinetics

The pharmacokinetic profile of DMITC suggests good bioavailability and distribution within tissues, making it a candidate for further development as a therapeutic agent. Studies indicate that DMITC is metabolized through conjugation pathways, leading to potentially less toxic metabolites.

Propriétés

IUPAC Name |

4-[(E)-2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-19(2)17-11-7-15(8-12-17)4-3-14-5-9-16(10-6-14)18-13-20/h3-12H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELFAHXWAPNOLB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17816-11-4 | |

| Record name | 4-Dimethylamino-4'-isothiocyanostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.